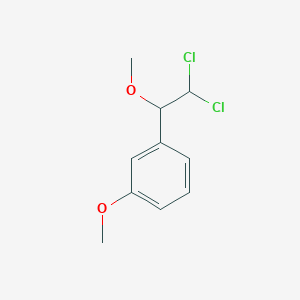
1-(2,2-Dichloro-1-methoxyethyl)-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dichloro-1-methoxyethyl)-3-methoxybenzene is an organic compound with a complex structure It contains a benzene ring substituted with a 2,2-dichloro-1-methoxyethyl group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dichloro-1-methoxyethyl)-3-methoxybenzene typically involves the reaction of 3-methoxybenzyl chloride with 2,2-dichloro-1-methoxyethane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Dichloro-1-methoxyethyl)-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Dechlorinated derivatives.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dichloro-1-methoxyethyl)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dichloro-1-methoxyethyl)-3-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2-Dichloro-1-methoxyethyl)-4-methoxybenzene: Similar structure but with the methoxy group in a different position.
1-(2,2-Dichloro-1-methoxyethyl)-2-methoxybenzene: Another positional isomer with different chemical properties.
Uniqueness
1-(2,2-Dichloro-1-methoxyethyl)-3-methoxybenzene is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
82772-48-3 |
|---|---|
Molekularformel |
C10H12Cl2O2 |
Molekulargewicht |
235.10 g/mol |
IUPAC-Name |
1-(2,2-dichloro-1-methoxyethyl)-3-methoxybenzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-13-8-5-3-4-7(6-8)9(14-2)10(11)12/h3-6,9-10H,1-2H3 |
InChI-Schlüssel |
AWCPGOVSOUWFKD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(C(Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




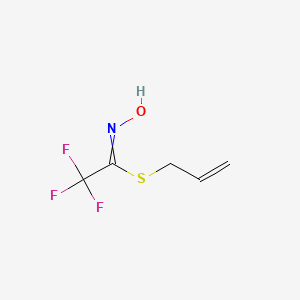
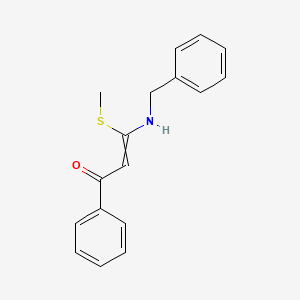
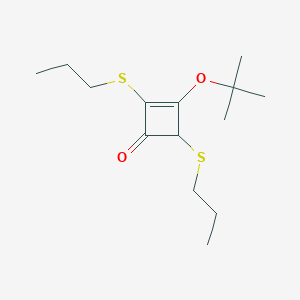


![[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde](/img/structure/B14420397.png)
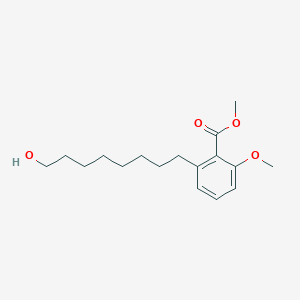
![4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B14420412.png)

![4,7-Diphenyl-8-sulfanylidene-2,8-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14420420.png)
![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)
![5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14420424.png)
